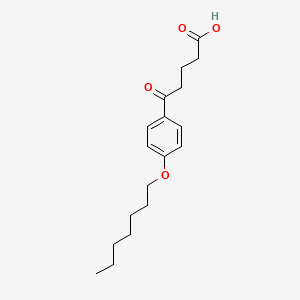
5-(4-Heptyloxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to a valeric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-heptyloxyphenol and a suitable valeric acid derivative.
Esterification: The 4-heptyloxyphenol undergoes esterification with valeric acid or its derivatives under acidic conditions to form an intermediate ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Heptyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Heptyloxyphenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptyloxyphenol: Shares the heptyloxyphenyl group but lacks the valeric acid moiety.
5-Oxovaleric Acid: Contains the valeric acid backbone but lacks the heptyloxyphenyl group.
Uniqueness
5-(4-Heptyloxyphenyl)-5-oxovaleric acid is unique due to the combination of the heptyloxyphenyl group and the valeric acid backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Eigenschaften
IUPAC Name |
5-(4-heptoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCXSYGBLWGTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645456 |
Source


|
| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-18-2 |
Source


|
| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
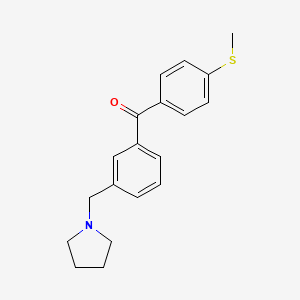
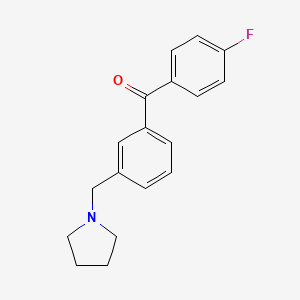

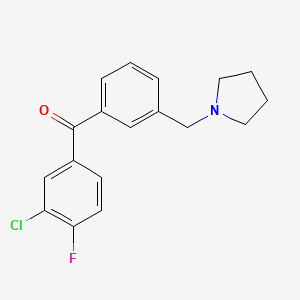
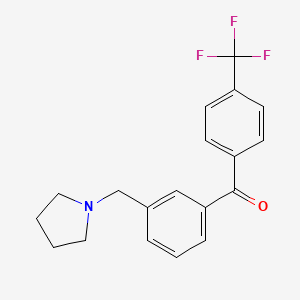






![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
